2,3-Dichlorobiphenyl
Overview
Description
2,3-Dichlorobiphenyl (2,3-DCB) is a chlorinated biphenyl with two chlorine atoms attached to the biphenyl structure. It is one of the polychlorinated biphenyls (PCBs), which are a group of persistent organic pollutants that have been widely studied due to their environmental persistence and potential health effects .
Synthesis Analysis
The synthesis of chlorinated biphenyls can be complex, involving multiple steps and requiring careful control of conditions to achieve the desired chlorination pattern. For example, the synthesis of related compounds has been achieved through reactions involving dichloroacetophenone and various aldehydes in ethanol . Similarly, the synthesis of 2,3,3'-trichlorobiphenyl (PCB 20) and related compounds has been described using efficient column distillation and recrystallization to achieve high purity .
Molecular Structure Analysis
The molecular structure of 2,3-DCB and its derivatives has been elucidated using techniques such as X-ray diffraction (XRD). For instance, the structure of 2,3,3'-trichlorobiphenyl shows that the two phenyl rings are at an angle of 52°, indicating the influence of chlorine substitution on the overall geometry of the biphenyl moiety . The dihedral angle between the benzene rings in 2,3-dichloro-3',4'-dihydroxybiphenyl, a related compound, is 59.39 (8)°, which is significant for understanding the interactions and reactivity of these molecules .
Chemical Reactions Analysis
2,3-DCB undergoes photodechlorination when exposed to UV light in a 2-propanol solution, leading to the formation of monochlorobiphenyls. The quantum yields for this reaction have been determined, and the process is influenced by the excited state of the molecule, with 2,3-DCB reacting exclusively in the excited singlet state .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated biphenyls are closely related to their molecular structure. The presence of chlorine atoms significantly affects the electronic properties of the molecule, as seen in the analysis of frontier molecular orbitals such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . The first hyperpolarizability and infrared intensities of these compounds have also been reported, providing insight into their nonlinear optical properties and vibrational characteristics . The molecular electrostatic potential (MEP) maps indicate the distribution of electron density across the molecule, which is important for understanding its reactivity .
Scientific Research Applications
Metabolic Pathways and Structural Analysis
- Metabolite Analysis : 2,3-Dichlorobiphenyl is metabolized into dihydroxylated metabolites, exhibiting intramolecular hydrogen bonding and significant π-π stacking interactions (Dhakal, Parkin, & Lehmler, 2019).
- Plant-Water-Soil Systems Metabolism : In plant-water-soil systems, 2,3-Dichlorobiphenyl is transformed into monohydroxy derivatives and potentially dihydroxy derivatives, showing non-persistence under certain conditions (Moza, Weisgerber, Klein, & Korte, 1974).
Photodechlorination Studies
- UV-Irradiation Effects : UV-irradiation of 2,3-Dichlorobiphenyl in 2-propanol results in photodechlorination, forming monochlorobiphenyls. This process is influenced by the excited state of the molecule (Nishiwaki, Shinoda, Anda, & Hida, 1982).
Chemical Transformations
- Carbonylation Reaction : The carbonylation of 2,3-Dichlorobiphenyl leads to the formation of 2-chloro-3-phenylbenzoic acid, a reaction influenced by steric interactions and weak interactions involving carbonyl and chlorine atoms (Boyarskiy, Fonari, Suwińska, & Simonov, 2009).
Extraction and Detection Techniques
- Extraction Methodology : A combination of Microwave Assisted Extraction and Subcritical Water Extraction has been used for extracting 2,3-Dichlorobiphenyl, demonstrating effective recovery rates and efficiency (Hu Wei-hong, 2010).
Hydrodechlorination Studies
- Catalytic Hydrodechlorination : The hydrodechlorination of 2,3-Dichlorobiphenyl over Ni-Mo/Al2O3 catalysts reveals the influence of chlorine atom position on efficiency, demonstrating significant dechlorination rates (Gryglewicz et al., 2006).
Environmental Impact and Source Tracing
- Environmental Presence and Toxicity : Studies on 3,3'-dichlorobiphenyl, a related compound, in Halifax Harbour emphasize the importance of understanding the environmental impact and potential toxicity of such compounds, including 2,3-Dichlorobiphenyl (King, Yeats, Hellou, & Niven, 2002).
Safety And Hazards
Future Directions
The biodegradation of 2,3-Dichlorobiphenyl is a promising area of research. Recent advances have introduced the functional bacteria and enzymes involved in the anaerobic and aerobic degradation of PCBs, and discussed the synergistic action of anaerobic reduction and aerobic degradation . This provides a theoretical foundation and practical basis for using PCB-degrading microorganisms for bioremediation .
properties
IUPAC Name |
1,2-dichloro-3-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMKZKJEJBZBJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073409 | |
Record name | 2,3-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorobiphenyl | |
CAS RN |
16605-91-7, 25512-42-9 | |
Record name | 2,3-Dichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016605917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorobiphenyl (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025512429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0B721XXDK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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